

Spectroscopic Analysis of 2,2-Diiodopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2,2-diiodopropane**. Due to the absence of publicly available experimental spectra, this guide utilizes predicted NMR data to offer insights into the structural characterization of this compound. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science where halogenated organic molecules are of significant interest.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **2,2-diiodopropane**. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2,2-Diiodopropane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
СНз	3.12	Singlet

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.



Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,2-Diiodopropane**

Carbon Atom	Predicted Chemical Shift (ppm)	
C(I) ₂	-28.1	
СНз	38.8	

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra for a small organic molecule like **2,2-diiodopropane**. This protocol is based on standard laboratory procedures and can be adapted for use with various NMR spectrometers.

1. Sample Preparation:

- Sample Weighing: Accurately weigh approximately 5-20 mg of the solid 2,2-diiodopropane sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). The solvent should not have signals that overlap with the analyte's signals.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal set to 0.00 ppm. For ¹³C NMR, the residual solvent peak is often used as a reference (e.g., CDCl₃ at 77.16 ppm).
- 2. NMR Spectrometer Setup and Data Acquisition:



- Insertion of the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
- Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.
- Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Acquisition: Initiate the acquisition of the NMR spectrum.
- 3. Data Processing:
- Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the internal standard (TMS or solvent peak).
- Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the exact chemical shift of each peak is determined.

Visualization of 2,2-Diiodopropane Structure and NMR-Relevant Nuclei

The following diagram illustrates the chemical structure of **2,2-diiodopropane** and highlights the key nuclei for NMR analysis.







Caption: Molecular structure of **2,2-diiodopropane** with NMR-active nuclei.

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